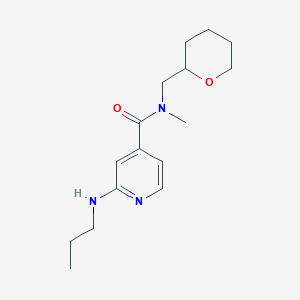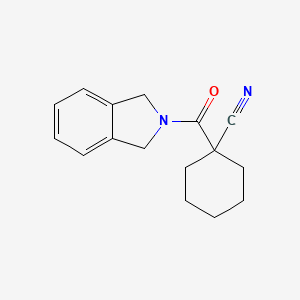![molecular formula C17H26N2O2 B7554966 N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide, also known as Mepivacaine, is a local anesthetic drug that is widely used in the field of medicine. It is a derivative of amide and is commonly used in dental procedures, surgeries, and other medical interventions. Mepivacaine is a safe and effective alternative to other local anesthetics and has been used for decades in clinical settings.
Mechanism of Action
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide works by blocking the transmission of nerve impulses in the affected area. It does this by binding to and inhibiting the voltage-gated sodium channels in the nerve cell membrane. This prevents the influx of sodium ions, which are necessary for the generation of action potentials. As a result, the nerve impulses are blocked, and the patient experiences numbness and loss of sensation in the affected area.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide has several biochemical and physiological effects on the body. It is metabolized in the liver and excreted in the urine. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide has a half-life of approximately 2.5 hours and is rapidly eliminated from the body. It has minimal systemic toxicity and does not affect the cardiovascular or respiratory systems. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is also less likely to cause allergic reactions compared to other local anesthetics.
Advantages and Limitations for Lab Experiments
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to produce reversible local anesthesia, which allows for precise and accurate measurements of nerve function. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is also relatively easy to synthesize and has a long shelf life. However, one of the limitations is that it can only be used for local anesthesia and cannot be used for general anesthesia. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide can also cause tissue irritation and toxicity if not used properly.
Future Directions
There are several future directions for the use of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide in scientific research. One of the areas of interest is the development of new drug delivery systems that can improve the efficacy and safety of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide. Another area of interest is the study of the effects of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide on the nervous system and its potential use in the treatment of neurological disorders. Additionally, there is a need for further research to better understand the mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide and its interactions with other compounds.
Conclusion:
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is a local anesthetic drug that has been used for several decades in clinical settings. It is safe and effective and has several advantages and limitations for lab experiments. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide has several biochemical and physiological effects on the body and is widely used in scientific research. There are several future directions for the use of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide in scientific research, and further research is needed to better understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is synthesized by reacting 2-(4-methoxyphenyl)ethylamine with 3-(diethylamino)-1-propyl chloride hydrochloride in the presence of a base. The reaction results in the formation of N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide, which is then purified and isolated through various methods. The synthesis method is well-established and has been used for several decades.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is widely used in scientific research, particularly in the field of pharmacology. It is used to study the effects of local anesthetics on the nervous system and to develop new drugs with improved efficacy and safety. N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide is also used in the development of new drug delivery systems and in the study of drug interactions with other compounds.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-21-16-5-2-14(3-6-16)10-13-19-17(20)7-4-15-8-11-18-12-9-15/h2-3,5-6,15,18H,4,7-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZNVVJVRBMVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)



